ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Description
Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core linked to a benzoate ester and a 3-pyridinylcarbonyl group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . This regioselective reaction ensures the formation of 1,4-disubstituted triazoles, critical for structural precision .
Properties
IUPAC Name |
ethyl 4-[4-(pyridine-3-carbonyl)triazol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-2-24-17(23)12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)13-4-3-9-18-10-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWWXQEXBEBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine boronic acid with a halogenated triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate exhibit significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various fungi and bacteria. For instance, studies have shown that triazole compounds can effectively target fungal infections by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that triazole derivatives can inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases. For example, a study demonstrated that certain triazole derivatives displayed potent inhibition of 15-lipoxygenase, an enzyme implicated in inflammatory diseases .
Agricultural Applications
Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against a range of plant pathogens. This compound could potentially be formulated into agricultural products aimed at controlling crop diseases caused by fungi. The mechanism typically involves inhibiting fungal sterol biosynthesis, thereby preventing cell membrane formation.
Plant Growth Regulators
There is emerging evidence that triazole compounds may also function as plant growth regulators. They can modulate plant growth responses by influencing hormone levels and metabolic pathways. This application could enhance crop yield and resilience against environmental stressors.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for the synthesis of advanced polymers. Its unique functionalities allow for the development of polymers with tailored properties for specific applications such as coatings, adhesives, and composites.
Nanotechnology
The compound's ability to form coordination complexes with metals makes it a candidate for use in nanotechnology. These complexes can be utilized in the development of nanomaterials with enhanced electrical and optical properties suitable for sensors and electronic devices.
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against Candida species. The derivatives were tested for minimum inhibitory concentration (MIC), showing that modifications in the triazole ring significantly affected their efficacy.
Case Study 2: Agricultural Application as Fungicide
Field trials using triazole-based fungicides resulted in a marked reduction in fungal infections in wheat crops. The application not only improved crop yield but also reduced the need for additional chemical treatments.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and pyridine moiety can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The ester group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the heterocyclic substituents attached to the triazole ring. Below is a comparative analysis based on molecular structure, synthesis, and inferred properties:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences:
Heterocyclic Substituents: Pyridine: Electron-withdrawing nature increases polarity and metabolic stability, advantageous in drug design . Thiophene: Sulfur atom contributes to π-π stacking interactions, useful in conductive polymers or sensors .
Synthetic Routes :
All analogs are synthesized via CuAAC, ensuring regioselective 1,4-triazole formation . Modifications in azide or alkyne precursors allow for substituent diversity.
Commercial Status :
The imidazole variant (CAS: 478248-78-1) is listed as discontinued, possibly due to challenges in scale-up or insufficient efficacy .
Research Findings and Implications
Click Chemistry Advantages :
CuAAC enables rapid, high-yield synthesis (>95% purity) of triazole-based compounds under mild conditions, supporting combinatorial library generation .
Regioselectivity :
Copper catalysis ensures exclusive 1,4-substitution, critical for predictable molecular interactions in drug-target binding .
Therapeutic Potential: Pyridine-containing analogs may target kinases or receptors due to hydrogen-bonding capabilities. Thiophene derivatives could serve as optoelectronic materials, though experimental validation is needed .
Limitations: Lack of experimental data (e.g., solubility, bioactivity) for the target compound hinders definitive conclusions.
Biological Activity
Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the use of azide-alkyne cycloaddition (CuAAC), a widely utilized method for forming triazole compounds. This reaction is known for its efficiency and selectivity, allowing for the incorporation of various functional groups that can enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has been evaluated against various bacterial strains and fungi. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values observed in antimicrobial assays, indicating the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this triazole derivative. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results showed that this compound induced apoptosis and inhibited cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 12.8 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. The triazole ring structure is known to form hydrogen bonds with enzymes or receptors involved in microbial resistance or cancer progression. This interaction can disrupt essential cellular processes, leading to cell death or inhibition of growth.
Case Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
Case Study 2: Cancer Cell Line Studies
A research article focused on the anticancer properties of triazole derivatives highlighted this compound's ability to induce apoptosis in MCF-7 and A549 cells through the activation of caspase pathways . This study supports the compound's potential as an anticancer agent.
Q & A
Q. What are the optimal conditions for synthesizing ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate via CuAAC reactions?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation. Key parameters include:
- Catalyst system : Copper sulfate/sodium ascorbate (0.2–1.0 equiv) in THF/water (1:1) at 50°C for 16 hours (common for similar triazole derivatives) .
- Solvent choice : Polar aprotic solvents (e.g., methylene chloride) improve yields for hydrophobic intermediates .
- Temperature : 0°C to 50°C gradients minimize side reactions during azide additions .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of:
- NMR : Analyze peak splitting in NMR (e.g., singlet for triazole protons at δ 7.5–8.5 ppm) and NMR (carbonyl carbons at δ 160–170 ppm) .
- IR : Confirm triazole (2143 cm) and ester (1704 cm) functionalities .
- HRMS : Validate molecular ion peaks (e.g., calculated vs. observed m/z) to rule out impurities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition : Test against common targets (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial activity : Employ broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How do solvent and catalyst choices impact reaction selectivity?
Q. What purification techniques are effective for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (cyclohexane/ethyl acetate, 0–30% ethyl acetate) .
- Dry loading : Celite-assisted evaporation improves separation efficiency for polar intermediates .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in triazole formation?
- DFT studies : Computational modeling reveals that copper coordination to the alkyne lowers the activation energy for 1,4-regioisomer formation .
- Steric effects : Bulky substituents (e.g., 3-pyridinylcarbonyl) favor 1,4-triazole due to reduced steric hindrance during cycloaddition .
Q. How can computational modeling predict binding interactions with biological targets?
- Docking simulations : Use AutoDock Vina to assess affinity for kinase ATP-binding pockets (e.g., PDB: 1M17) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How should contradictory data in biological assays be resolved?
- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC consistency .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What strategies optimize the design of derivatives with enhanced activity?
- SAR analysis : Modify substituents (e.g., replacing ethyl with cyclopropyl) to improve lipophilicity and target engagement .
- Bioisosteres : Substitute the pyridine ring with fluorophenyl groups to enhance metabolic stability .
Q. How can protein-ligand interaction studies be conducted for this compound?
Q. What methodologies assess the compound’s stability under physiological conditions?
- HPLC-MS stability assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation over 24 hours .
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions .
Q. How can synergistic effects with other therapeutics be evaluated?
- Combination index (CI) : Apply the Chou-Talalay method to quantify synergy in cytotoxicity assays .
- Transcriptomics : Profile gene expression changes in treated cells via RNA-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
